Lyciumin B

Descripción general

Descripción

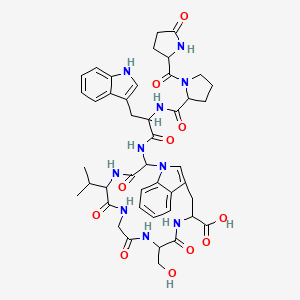

Lyciumin B is a cyclic peptide derived from the Lycium genus, which is part of the Solanaceae family. This compound has been detected in various foods such as coffee, herbs, and tea. It is known for its unique branched cyclic peptide backbone, which distinguishes it from other peptides .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lyciumin B is synthesized through the expression of lyciumin precursor genes. These genes encode both a BURP domain and repetitive lyciumin core peptide motifs. The heterologous expression of the lyciumin precursor gene alone is sufficient to produce the derived lyciumins in tobacco .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production methods for this compound. advancements in synthetic biology and genetic engineering may pave the way for efficient production in the future.

Análisis De Reacciones Químicas

Chemical Identity of Lyciumin B

Biosynthetic Reactions

This compound is biosynthesized as a ribosomally synthesized and post-translationally modified peptide (RiPP) through four key enzymatic steps:

Step 1: Precursor Peptide Translation

-

Encoded by the precursor gene LbaLycA, which contains a BURP domain and repetitive core peptide motifs .

-

Core peptide sequence (QPWGVGSW) is flanked by conserved proteolytic cleavage sites .

Step 2: Radical-Mediated Macrocyclization

-

Catalyzed by a copper-dependent BURP-domain enzyme (e.g., AhyBURP) .

-

Requires dioxygen (O₂) for radical generation, as shown by isotopic labeling (¹⁸O₂ incorporation) .

-

Cyclization occurs via a C(sp³)–N bond between Trp⁷ and Gly⁴ .

-

Mutagenesis of conserved histidine residues (H165A, H177A) abolishes activity, confirming copper coordination is essential .

Step 3: N-Terminal Pyroglutamate Formation

-

Glutamine cyclotransferase (QC) converts the N-terminal glutamine to pyroglutamate .

-

Co-expression of LbaLycA with QC in Nicotiana benthamiana eliminates unprotected lyciumin species (e.g., [Gln¹]-lyciumin) .

Step 4: Exoproteolytic Maturation

-

C-terminal exoproteases trim extended intermediates to yield mature this compound .

-

Extended intermediates detected in L. barbarum root extracts and heterologous systems .

Enzymatic Macrocyclization Mechanism

Key findings from in vitro and in planta assays:

Chemical Modifications and Stability

-

Dehydrothreonine Formation : Observed in Amaranthaceae lyciumins, suggesting alternative cyclization sites (Thr⁴ instead of Gly⁴) .

-

Protease Resistance : Pyroglutamate protects against aminopeptidases, enhancing stability .

-

Heterologous Production : Transient expression of LbaLycA in N. benthamiana yields this compound identical to native extracts (LC-MS/MS validation) .

Cross-Species Cyclization Compatibility

-

Lyciumin cyclases show substrate flexibility:

-

Highlights potential for engineering hybrid cyclic peptides .

Table 1: Enzymatic Activity of AhyBURP Mutants In Planta

| Mutant | This compound Yield (%) | Legumenin Yield (%) |

|---|---|---|

| Wild-Type | 100 | 100 |

| H165A | 0 | 0 |

| M163L | 32 ± 4 | 45 ± 6 |

| Q79A | 8 ± 2 | 0 |

Table 2: Detected Lyciumin Derivatives

| Derivative | Modification Site | Detected In |

|---|---|---|

| [Gln¹]-lyciumin B | Unprotected N-terminus | N. benthamiana |

| This compound-dehydroThr | Thr⁴ cyclization | Amaranthaceae plants |

| C-terminal extended forms | Incomplete proteolytic processing | L. barbarum roots |

Implications for Bioengineering

Aplicaciones Científicas De Investigación

Anticancer Properties

Lyciumin B exhibits significant anticancer activity. Research indicates that cyclic peptides like this compound can induce apoptosis in cancer cells, making them potential candidates for cancer therapeutics. Studies have shown that these peptides can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .

Immunosuppressive Effects

Cyclic peptides, including this compound, have been identified as immunosuppressants. They can modulate immune responses, which is particularly useful in organ transplantation and autoimmune diseases. The ability to suppress unwanted immune reactions while maintaining some level of immune function is crucial for therapeutic applications .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Its mechanism includes disrupting microbial membranes, which leads to cell lysis and death. This property positions it as a potential candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .

Plant Disease Resistance

In agriculture, this compound is being explored for its ability to enhance plant resistance to biotic stresses such as pathogens. The cyclic nature of the peptide allows it to function effectively in modulating plant defense mechanisms, thereby improving crop resilience against diseases .

Growth Promotion

Research indicates that this compound can promote plant growth by enhancing nutrient uptake and optimizing rhizosphere conditions. This is particularly relevant in sustainable agriculture practices where plant health and yield are paramount .

Case Studies and Research Findings

Mecanismo De Acción

Lyciumin B exerts its effects primarily through its interaction with proteases. It forms a complex with proteases, inhibiting their activity. This interaction involves the binding of this compound to the active site of the protease, preventing substrate access and subsequent proteolytic activity . The molecular targets and pathways involved include the inhibition of protease-mediated pathways, which are crucial in various physiological and pathological processes.

Comparación Con Compuestos Similares

Lyciumin A: Another cyclic peptide from the Lycium genus with a similar structure but different biological activity.

Kukoamine A: A compound found in Lycium species with distinct pharmacological properties.

Periploside H2: A compound from Periplocae Cortex with similar cyclic peptide characteristics.

Uniqueness of Lyciumin B: this compound is unique due to its specific branched cyclic peptide backbone and its potent protease inhibitory activity. This sets it apart from other cyclic peptides, making it a valuable compound for both research and potential therapeutic applications.

Actividad Biológica

Lyciumin B, a cyclic peptide derived from Lycium barbarum, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is classified as a ribosomal peptide, characterized by its unique structure that includes a macrocyclic bond between a tryptophan-indole nitrogen and a glycine α-carbon. Its biosynthesis involves the precursor peptide LbaLycA, which is encoded by a gene identified through genome mining techniques. The successful expression of this precursor in Nicotiana benthamiana confirmed the presence of this compound in plant extracts, demonstrating its potential for biotechnological applications in producing bioactive peptides .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In vitro studies have shown that it can effectively scavenge free radicals, contributing to its protective effects against oxidative stress. This property is crucial for potential applications in preventing diseases related to oxidative damage .

Anticancer Effects

This compound has been investigated for its anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. For instance, studies involving human cervical carcinoma cells (HeLa) demonstrated that treatment with this compound resulted in a notable decrease in cell viability and induced cell cycle arrest . The compound's ability to modulate key signaling pathways involved in cancer progression highlights its therapeutic potential.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been documented. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation. These findings suggest that this compound could be beneficial in managing inflammatory diseases .

The biological activity of this compound is attributed to several mechanisms:

- Radical Scavenging: The cyclic structure allows for effective interaction with reactive oxygen species (ROS), reducing oxidative stress.

- Cell Cycle Modulation: By affecting the expression of proteins involved in cell cycle regulation, this compound can induce apoptosis in cancer cells.

- Cytokine Regulation: It modulates the expression of inflammatory mediators, thereby exerting anti-inflammatory effects .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Cancer Cell Studies:

- Oxidative Stress Models:

- Inflammation Models:

Comparative Table of Biological Activities

Propiedades

IUPAC Name |

11-(hydroxymethyl)-2-[[3-(1H-indol-3-yl)-2-[[1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.017,22]tricosa-16(23),17,19,21-tetraene-14-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H52N10O11/c1-22(2)36-41(61)46-19-35(57)48-31(21-55)39(59)50-30(44(64)65)17-24-20-54(32-11-6-4-9-26(24)32)37(42(62)51-36)52-38(58)29(16-23-18-45-27-10-5-3-8-25(23)27)49-40(60)33-12-7-15-53(33)43(63)28-13-14-34(56)47-28/h3-6,8-11,18,20,22,28-31,33,36-37,45,55H,7,12-17,19,21H2,1-2H3,(H,46,61)(H,47,56)(H,48,57)(H,49,60)(H,50,59)(H,51,62)(H,52,58)(H,64,65) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRVBFMWWHWLBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NCC(=O)NC(C(=O)NC(CC2=CN(C(C(=O)N1)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCCN5C(=O)C6CCC(=O)N6)C7=CC=CC=C27)C(=O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H52N10O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

896.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125756-66-3 | |

| Record name | Lyciumin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.